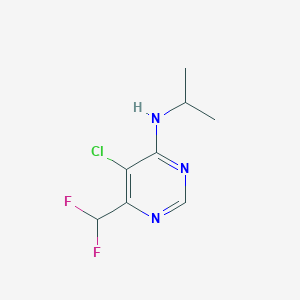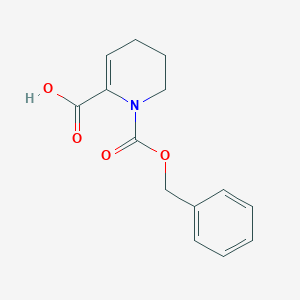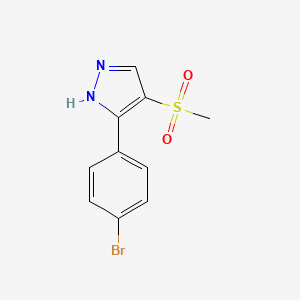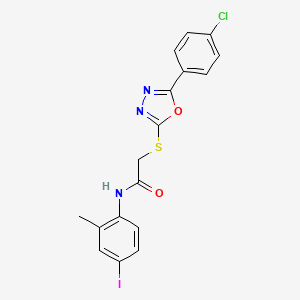
5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine is a pyrimidine derivative known for its significant biological activity. Pyrimidine derivatives, including pyrimidinamines, are widely studied in medicinal and agricultural chemistry due to their diverse applications, particularly as fungicides and acaricides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are not typically disclosed in public literature.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the pyrimidine ring.
Aplicaciones Científicas De Investigación
5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antifungal and acaricidal properties
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: Used in the development of new agrochemicals to control pests and diseases in crops.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine involves its interaction with specific molecular targets. This mode of action is different from other commercial fungicides, making it a valuable tool in managing resistance .
Comparación Con Compuestos Similares
Similar Compounds
Diflumetorim: A commercial pyrimidinamine fungicide with similar biological activity but less effective in controlling certain fungal diseases.
Uniqueness
5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical properties. Its ability to act as a mitochondrial complex I electron transport inhibitor sets it apart from other fungicides and acaricides .
Propiedades
Fórmula molecular |
C8H10ClF2N3 |
|---|---|
Peso molecular |
221.63 g/mol |
Nombre IUPAC |
5-chloro-6-(difluoromethyl)-N-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C8H10ClF2N3/c1-4(2)14-8-5(9)6(7(10)11)12-3-13-8/h3-4,7H,1-2H3,(H,12,13,14) |
Clave InChI |
NMZVELGFAIRNQL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC=NC(=C1Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B11779958.png)


![2-Benzyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11779978.png)







![2-Chlorobenzo[d]oxazol-6-amine](/img/structure/B11780033.png)

